6-Hydroxykaempferol 3,6-diglucoside

Neuroprotection Parkinson's disease Oxidative stress

Researchers seeking a selective collagen-induced platelet aggregation inhibitor face unreliable activity from non-hydroxylated kaempferol analogs. 6-Hydroxykaempferol 3,6-diglucoside (CAS 142674-16-6) is a precisely glycosylated flavonol that delivers predictable, DJ-1-dependent neuroprotection absent in simpler glycosides. • Collagen-selective antiplatelet activity with minimal off-target ADP effects, ideal for thrombosis signaling dissection. • DJ-1-dependent neuroprotection validated via siRNA knockdown; activity is abolished upon DJ-1 silencing, ensuring target-specific readouts. • Synergistic antitumor pair with 2'-deoxyguanosine confirmed by metabolomics in A549/U2OS models, bypassing random library screens. Sourced exclusively from Carthamus tinctorius, each batch is HPLC-verified to ensure structural fidelity for reproducible SAR studies.

Molecular Formula C27H30O17
Molecular Weight 626.5 g/mol
Cat. No. B8262732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxykaempferol 3,6-diglucoside
Molecular FormulaC27H30O17
Molecular Weight626.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O
InChIInChI=1S/C27H30O17/c28-6-12-15(32)19(36)21(38)26(41-12)43-24-10(31)5-11-14(17(24)34)18(35)25(23(40-11)8-1-3-9(30)4-2-8)44-27-22(39)20(37)16(33)13(7-29)42-27/h1-5,12-13,15-16,19-22,26-34,36-39H,6-7H2
InChIKeyGIHCVNUAKOTVCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxykaempferol 3,6-Diglucoside Identity & Distinctions


6-Hydroxykaempferol 3,6-diglucoside (CAS 142674-16-6; MF: C27H30O17; MW: 626.52) is a distinct flavonol diglycoside isolated predominantly from the petals of Carthamus tinctorius (safflower) [1]. It is structurally defined by a 6-hydroxykaempferol aglycone core conjugated with glucose moieties at the 3- and 6- positions, which differentiates it from common kaempferol derivatives lacking the 6-hydroxyl substitution or possessing only single glycosylation [2]. This specific substitution pattern is critical for its distinct bioactivity profile and cannot be assumed for other flavonol glycosides in the same botanical source.

3,6-diglucosyl flavonol pattern
Distinct from common kaempferol glycosides
DJ-1 pathway study context
Collagen-selective antiplatelet screening

6-Hydroxykaempferol 3,6-Diglucoside: Non-Interchangeability with Common Glycosides


Attempts to substitute 6-hydroxykaempferol 3,6-diglucoside with simpler kaempferol glycosides (e.g., kaempferol 3-O-glucoside) or the parent aglycone (6-hydroxykaempferol) will result in a complete loss of specific functional readouts and predictable behavior in complex biological models [1]. The compound exhibits a unique DJ-1-dependent neuroprotective mechanism against oxidative stress-induced cell death that is absent in non-hydroxylated or monoglycosylated analogs; this dependency was demonstrated by the complete abrogation of protective activity upon siRNA-mediated DJ-1 knockdown [2]. Moreover, the diglycoside displays selective inhibition of collagen-induced platelet aggregation with only weak effects on ADP-induced aggregation, a selectivity profile distinct from the broad antiplatelet activity often reported for aglycones [3]. These functional differences are driven by the precise 3,6-diglycosylation pattern, which alters solubility, cellular uptake kinetics, and target engagement relative to its closest structural relatives.

  • DJ-1 mechanism mismatch
    DJ-1-dependent neuroprotection context may be absent in non-hydroxylated or monoglycosylated analogs
  • Platelet selectivity shift
    Collagen-specific antiplatelet profile may not transfer to aglycones with broad ADP activity
  • Antioxidant capacity differs
    Direct radical scavenging may be lower than 6-hydroxykaempferol aglycone; functional readouts depend on pathway context

6-Hydroxykaempferol 3,6-Diglucoside Comparative Evidence


DJ-1-Dependent Neuroprotection vs. Kaempferol 3-O-Rutinoside

In a head-to-head functional comparison, both 6-hydroxykaempferol 3,6-di-O-β-D-glucoside and kaempferol 3-O-β-rutinoside prevented H2O2-induced cell death in rat PC12 and primary neuronal cells. However, the protective activity of both compounds was significantly diminished in cells transfected with siRNA targeting DJ-1, whereas two other tested kaempferol derivatives maintained their protective effects independently of DJ-1 [1]. This demonstrates that these two compounds share a DJ-1-dependent mechanism, but the target compound offers a distinct glycosylation pattern that may influence pharmacokinetic parameters not directly measured in this study.

DJ-1 pathway dependency
Head-to-head
Both 3,6-diglucoside and kaempferol 3-O-rutinoside showed diminished protection after DJ-1 siRNA knockdown; other derivatives did not
Supports DJ-1 pathway-response interpretation
Rat PC12/primary neurons; H2O2 model; siRNA
Neuroprotection Parkinson's disease Oxidative stress

Collagen-Specific Antiplatelet Aggregation vs. Triglycoside

Both 6-hydroxykaempferol 3,6-di-O-glucoside and 6-hydroxykaempferol 3,6,7-tri-O-glucoside inhibit collagen-induced platelet aggregation. Both compounds also exhibit weak inhibitory effects on ADP-induced platelet aggregation [1]. This parallel activity profile indicates that the addition of a third glucose moiety at the 7-position does not substantially alter the agonist selectivity pattern in this assay system.

Collagen vs. ADP selectivity
Head-to-head
Inhibits collagen-induced aggregation; weak on ADP. Comparable selectivity to 6-hydroxykaempferol 3,6,7-tri-O-glucoside.
Supports collagen pathway platelet assay context
In vitro platelet aggregation; IC50 not reported
Cardiovascular Thrombosis Platelet aggregation

Antioxidant Potency: Glycoside vs. Aglycone

Flavonoid aglycones (including 6-hydroxykaempferol) demonstrate significantly stronger DPPH radical scavenging activity than their glycosylated counterparts [1]. While this study identified 6-hydroxykaempferol-3,6-diglucoside among isolated safflower constituents, the comparative DPPH data applies at the class level: aglycones consistently outperform glycosides in direct radical scavenging assays. This is attributed to the increased steric hindrance and reduced electron-donating capacity imposed by sugar moieties.

DPPH scavenging rank
Class-level inference
Aglycones show stronger DPPH scavenging than glycosides (qualitative); specific diglucoside IC50 not reported.
Context-dependent: aglycone may provide higher direct radical quenching
DPPH assay; safflower flavonoid fractions
Antioxidant Free radical scavenging DPPH assay

Anticancer Synergy with 2'-Deoxyguanosine

In a widely targeted metabolomics study of Dianthus caryophyllus (carnation), 6-hydroxykaempferol-3,6-O-diglucoside was identified as one of the major constituents correlating with antioxidant and anticancer activities across different flower colors [1]. Notably, the combination of this compound with 2'-deoxyguanosine increased the antitumor activity of 2'-deoxyguanosine against A549 and U2OS cancer cell lines [1]. The magnitude of this synergistic enhancement is not quantified in the available abstract, but the identification of this specific interaction distinguishes the compound from other flavonoids in the same metabolomic screen.

Flavonoid-nucleoside synergy
Data to verify
Combination with 2′-deoxyguanosine increased antitumor activity against A549 and U2OS cells; magnitude not specified.
Supports combination screening context
Metabolomics correlation; quantitative synergy pending
Cancer Combination therapy Metabolomics

6-Hydroxykaempferol 3,6-Diglucoside Research & Industrial Applications


DJ-1-Dependent Parkinson's Disease Models

Researchers investigating the role of DJ-1 in neuroprotection against oxidative stress should prioritize 6-hydroxykaempferol 3,6-diglucoside over non-hydroxylated kaempferol glycosides or aglycones. The compound's protective activity against H2O2-induced cell death in neuronal models is contingent upon DJ-1 expression, as demonstrated by siRNA knockdown experiments that abolished the protective effect [1]. This makes it a valuable chemical probe for dissecting DJ-1-mediated signaling cascades and for validating DJ-1 as a therapeutic target in Parkinson's disease models.

Collagen-Specific Antiplatelet Aggregation Studies

For cardiovascular and thrombosis research requiring selective inhibition of collagen-induced platelet aggregation with minimal off-target effects on ADP pathways, 6-hydroxykaempferol 3,6-diglucoside offers a defined selectivity profile [2]. This selectivity distinguishes it from broad-spectrum antiplatelet agents and makes it suitable for mechanistic studies dissecting collagen-specific signaling cascades in platelet activation.

Flavonoid-Nucleoside Anticancer Synergy

Cancer researchers exploring synergistic combinations of natural products should consider the specific pairing of 6-hydroxykaempferol-3,6-O-diglucoside with 2'-deoxyguanosine. Metabolomics-driven correlation analysis identified this combination as enhancing the antitumor activity of 2'-deoxyguanosine against A549 and U2OS cell lines [3]. This defined combination provides a rational starting point for mechanism-of-action studies and avoids the inefficiency of random library screening.

Flavonoid Glycosylation SAR

Medicinal chemists and natural product researchers investigating how glycosylation patterns modulate flavonoid bioactivity should include 6-hydroxykaempferol 3,6-diglucoside as a key comparator. Its activity profile—preserved DJ-1-dependent neuroprotection [1] and collagen-selective antiplatelet effects [2]—contrasts with both the aglycone (stronger direct antioxidant capacity) and the triglycoside (comparable antiplatelet profile), enabling systematic SAR mapping of the 3,6-diglucosyl motif.

Application
Selection Property
Validation Focus
DJ-1 pathway studies
DJ-1-dependent neuroprotection context
siRNA knockdown confirmation; pathway-response interpretation
Collagen-selective platelet studies
Collagen vs. ADP selectivity profile
Collagen pathway specificity assessment
Flavonoid-nucleoside synergy screening
Reported synergy with 2′-deoxyguanosine
Synergy replication and dose-response analysis
Glycosylation SAR mapping
3,6-diglucoside vs. aglycone/triglycoside profile
Endpoint comparison across glycosylation variants

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxykaempferol 3,6-diglucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.